Cas no 538334-22-4 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid)

(2S)-2-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid is a protected dipeptide derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group at the N-terminus and a free carboxylic acid at the C-terminus. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its orthogonal protecting group strategy, ensuring selective deprotection under mild basic conditions. The hydroxyl group in the side chain offers additional functionalization potential for further modifications. Its stereochemical purity (L-configuration) ensures compatibility with biological systems, making it valuable for peptide research and pharmaceutical development. The Fmoc group enhances solubility in organic solvents, facilitating efficient coupling reactions while minimizing racemization risks. This derivative is particularly useful in constructing complex peptide sequences with high precision.
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid structure
538334-22-4 structure
Product name:(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid
CAS No:538334-22-4
MF:C21H22N2O6
Molecular Weight:398.409
CID:4027217
PubChem ID:53926371

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • L-Serine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-
    • (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid
    • SCHEMBL9737331
    • 538334-22-4
    • (2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid
    • EN300-310897
    • インチ: InChI=1S/C21H22N2O6/c1-12(19(25)23-18(10-24)20(26)27)22-21(28)29-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,24H,10-11H2,1H3,(H,22,28)(H,23,25)(H,26,27)/t12-,18-/m0/s1
    • InChIKey: IOAZQRRJYHSKND-SGTLLEGYSA-N

計算された属性

  • 精确分子量: 398.14778643Da
  • 同位素质量: 398.14778643Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 6
  • 重原子数量: 29
  • 回転可能化学結合数: 8
  • 複雑さ: 590
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 125Ų

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-310897-0.25g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid
538334-22-4 95.0%
0.25g
$708.0 2025-03-19
Enamine
EN300-310897-5.0g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid
538334-22-4 95.0%
5.0g
$2235.0 2025-03-19
Enamine
EN300-310897-10g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid
538334-22-4
10g
$3315.0 2023-09-05
Enamine
EN300-310897-0.05g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid
538334-22-4 95.0%
0.05g
$647.0 2025-03-19
Enamine
EN300-310897-0.5g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid
538334-22-4 95.0%
0.5g
$739.0 2025-03-19
Enamine
EN300-310897-1.0g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid
538334-22-4 95.0%
1.0g
$770.0 2025-03-19
Enamine
EN300-310897-2.5g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid
538334-22-4 95.0%
2.5g
$1509.0 2025-03-19
Enamine
EN300-310897-1g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid
538334-22-4
1g
$770.0 2023-09-05
Enamine
EN300-310897-5g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid
538334-22-4
5g
$2235.0 2023-09-05
Enamine
EN300-310897-0.1g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid
538334-22-4 95.0%
0.1g
$678.0 2025-03-19

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid 関連文献

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acidに関する追加情報

Introduction to (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic Acid (CAS No. 538334-22-4)

Compound with the CAS number 538334-22-4 and the product name (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex stereochemical configuration and functional groups, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.

The molecular structure of this compound features a chiral center, which is critical for its biological activity. The presence of the (2S) configuration at the second carbon atom contributes to its unique pharmacological properties. This stereochemistry is essential for ensuring the compound's efficacy and minimizing unwanted side effects, a principle that is fundamental in modern drug design.

The core of the molecule is the (9H-fluoren-9-yl)methoxycarbonyl group, which serves as a protecting group for the amino function. This group enhances the stability of the compound during synthesis and storage, while also facilitating its integration into more complex molecular frameworks. The methoxycarbonyl moiety is particularly valuable in medicinal chemistry due to its ability to mask reactive sites, allowing for selective functionalization at other parts of the molecule.

The amide bond in the compound's structure, located between the propanamido and 3-hydroxypropanoic acid units, plays a crucial role in its biological interactions. Amide bonds are known for their stability and versatility in drug molecules, often serving as hinges that allow for conformational changes necessary for receptor binding. The specific arrangement of these functional groups within the molecule contributes to its binding affinity and selectivity.

The hydroxyl group at the third carbon atom adds another layer of complexity to the compound's behavior. Hydroxyl groups are known to participate in hydrogen bonding, both as donors and acceptors, which can significantly influence the compound's solubility, bioavailability, and interaction with biological targets. In this context, the hydroxyl group may enhance the compound's ability to penetrate biological membranes and reach its target sites effectively.

Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with various biological targets with unprecedented accuracy. These simulations have revealed that the stereochemistry and functional groups of this compound are well-suited for binding to specific enzymes and receptors involved in critical biological pathways. For instance, studies suggest that this compound may interact with enzymes responsible for metabolic regulation, potentially leading to new treatments for metabolic disorders.

In addition to its potential as a therapeutic agent, this compound has shown promise as a building block for more complex molecules. Its modular design allows chemists to attach various functional groups at different positions, creating a diverse library of derivatives with tailored properties. This flexibility is particularly valuable in drug discovery programs where high-throughput screening is employed to identify lead compounds.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired stereochemical configuration. Advances in synthetic methodologies have made it possible to produce complex molecules like this one more efficiently than ever before, reducing costs and environmental impact.

The pharmacokinetic properties of this compound are also an area of active research. Studies have shown that modifications to its structure can significantly affect its absorption, distribution, metabolism, and excretion (ADME) profiles. By optimizing these properties, researchers can enhance the compound's bioavailability and reduce its clearance rate from the body, leading to more effective therapeutic outcomes.

The potential applications of this compound extend beyond traditional pharmaceuticals. It has been explored as a component in biomaterials and as a precursor for more complex synthetic molecules used in industry. Its unique combination of functional groups makes it a versatile tool for chemists working on cutting-edge materials science applications.

The regulatory landscape for new compounds like this one continues to evolve, with increasing emphasis on safety and efficacy data before clinical trials can begin. However, preliminary studies have shown promising results in vitro and in animal models, suggesting that further development could lead to novel treatments for various diseases.

In conclusion, (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid (CAS No. 538334-22-4) represents a significant advancement in pharmaceutical chemistry. Its complex structure, unique stereochemistry, and versatile functional groups make it a valuable tool for drug discovery and development. As research continues into its pharmacological properties and synthetic applications, it is likely that this compound will play an important role in future medical breakthroughs.

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